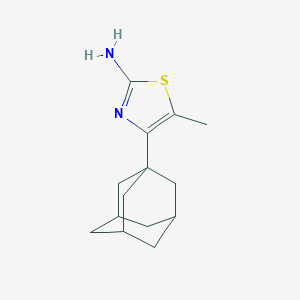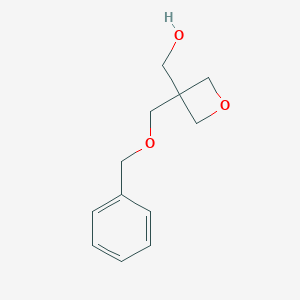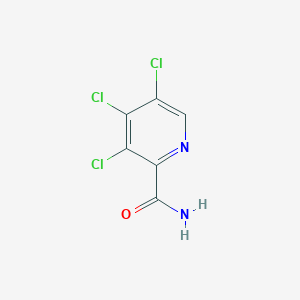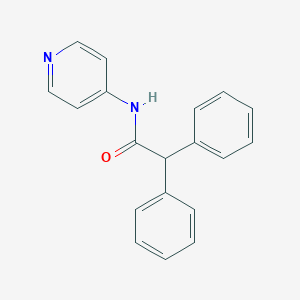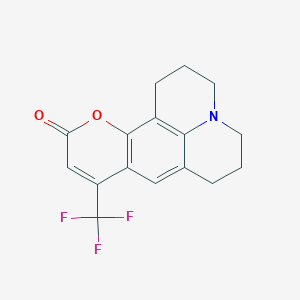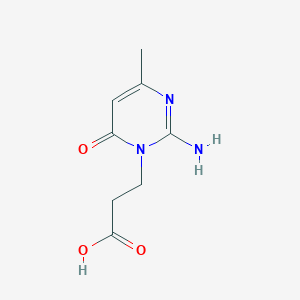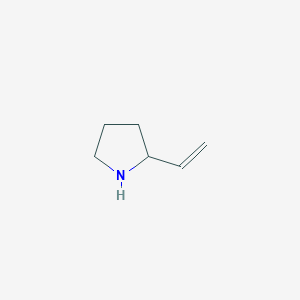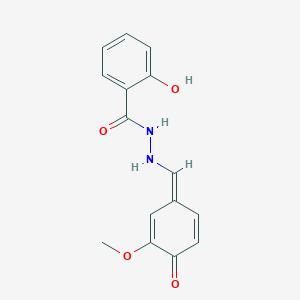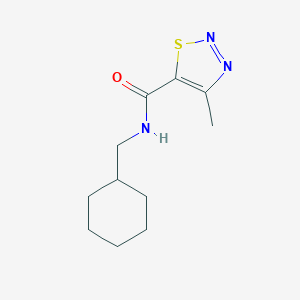
1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. It belongs to the class of heterocyclic compounds and has a unique structure that makes it an interesting candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in various biological processes. This inhibition can lead to the suppression of disease progression and the promotion of healing.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- exhibits a wide range of biochemical and physiological effects. It has been found to modulate the immune system, reduce inflammation, and inhibit tumor growth. Additionally, it has been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- in lab experiments is its high potency and selectivity. It can target specific enzymes or proteins, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which can lead to adverse effects in vivo.
Direcciones Futuras
There are several future directions for the use of 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl-. One direction is to explore its potential as an anticancer agent. It has been shown to inhibit tumor growth in vitro, and further studies are needed to evaluate its efficacy in vivo. Another direction is to investigate its potential as an anti-inflammatory agent. It has been found to reduce inflammation in animal models, and further studies are needed to determine its potential in humans.
Conclusion:
In conclusion, 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- is a promising compound with potential applications in drug discovery and development. Its unique structure and biological activities make it an interesting candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its efficacy in vivo.
Aplicaciones Científicas De Investigación
The potential applications of 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- in scientific research are vast. It has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These properties make it an excellent candidate for drug discovery and development.
Propiedades
Número CAS |
69635-76-3 |
|---|---|
Nombre del producto |
1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- |
Fórmula molecular |
C11H17N3OS |
Peso molecular |
239.34 g/mol |
Nombre IUPAC |
N-(cyclohexylmethyl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C11H17N3OS/c1-8-10(16-14-13-8)11(15)12-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,12,15) |
Clave InChI |
CPPCRKJNHYHEQT-UHFFFAOYSA-N |
SMILES |
CC1=C(SN=N1)C(=O)NCC2CCCCC2 |
SMILES canónico |
CC1=C(SN=N1)C(=O)NCC2CCCCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

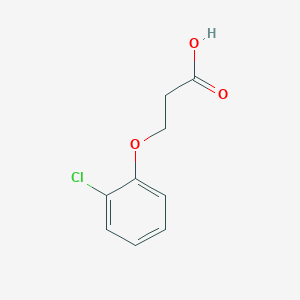
![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)
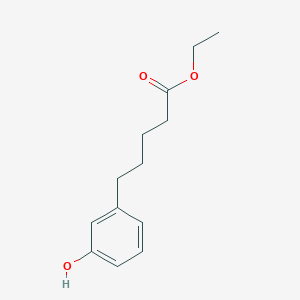
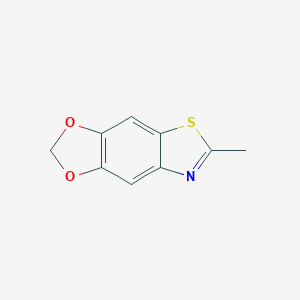
![4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B181885.png)
![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)
